molecular formula C20H20N2O B2638012 2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one CAS No. 1552152-30-3

2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one

Cat. No.: B2638012
CAS No.: 1552152-30-3
M. Wt: 304.393
InChI Key: LQOPWVWAYJKOGY-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one is a complex organic compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a tetrahydrobenzo[b][1,6]naphthyridine core, which is fused with a 4-methylphenyl group, making it a unique structure with potential pharmacological properties.

Preparation Methods

The synthesis of 2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of metal-free cross-coupling reactions has been reported to provide access to structurally complex naphthyridines . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the naphthyridine core or the 4-methylphenyl group.

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, naphthyridines are known for their anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities The unique structure of 2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one makes it a promising candidate for further investigation in these areas

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, naphthyridines, in general, are known to interact with enzymes, receptors, and other biomolecules, leading to their pharmacological effects. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

When compared to other similar compounds, 2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one stands out due to its unique structural features. Similar compounds include other naphthyridines, such as 1,8-naphthyridines and 1,5-naphthyridines, which also exhibit diverse biological activities . the presence of the 4-methylphenyl group in this compound may confer distinct pharmacological properties, making it a valuable subject for further research and comparison.

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-14-6-8-15(9-7-14)12-22-11-10-19-17(13-22)20(23)16-4-2-3-5-18(16)21-19/h2-9H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOPWVWAYJKOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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